molecular formula C12H11N3O5S B2639619 dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 2058529-95-4

dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2639619
CAS No.: 2058529-95-4
M. Wt: 309.3
InChI Key: MODRTTSJAXDORZ-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound that features a triazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with an azide compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole and thiophene rings contribute to its binding affinity and specificity, allowing it to disrupt biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate: Lacks the thiophene ring, which may reduce its biological activity.

    1-(2-Oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Contains a phenyl group instead of a thiophene ring, altering its electronic properties and reactivity.

Uniqueness

Dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the presence of both the triazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

dimethyl 1-(2-oxo-2-thiophen-3-ylethyl)triazole-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c1-19-11(17)9-10(12(18)20-2)15(14-13-9)5-8(16)7-3-4-21-6-7/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODRTTSJAXDORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)C2=CSC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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